molecular formula C24H26N2O5S2 B2592748 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 900135-29-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2592748
CAS No.: 900135-29-7
M. Wt: 486.6
InChI Key: JSHXKHXJYFLNPG-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative characterized by:

  • A 1,3-thiazolidin-4-one core with a Z-configured benzylidene substituent at position 5 (3-methoxyphenyl group).
  • A 2-sulfanylidene (thiocarbonyl) moiety at position 2.
  • A propanamide side chain at position 3, substituted with a 2-(3,4-dimethoxyphenyl)ethyl group.

Thiazolidinones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-29-18-6-4-5-17(13-18)15-21-23(28)26(24(32)33-21)12-10-22(27)25-11-9-16-7-8-19(30-2)20(14-16)31-3/h4-8,13-15H,9-12H2,1-3H3,(H,25,27)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHXKHXJYFLNPG-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on available research.

Chemical Structure and Properties

The compound features a thiazolidine ring, a benzylidene moiety, and a propanamide side chain. Its molecular formula is C24H26N2O5SC_{24}H_{26}N_2O_5S, and it possesses a unique structure that contributes to its biological activity.

Biological Activity

Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. In vitro studies demonstrated that it possesses activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Anti-inflammatory Effects
this compound has shown promise in reducing inflammation in various models. This activity may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of this compound is largely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazolidine ring structure allows for effective binding to enzyme active sites, leading to inhibition.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can influence ROS levels within cells, contributing to its anticancer and anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines : In experiments with human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 45% reduction in cell viability at concentrations of 50 µM over 48 hours .
  • Bacterial Inhibition : A study found that the compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

Summary Table of Biological Activities

Activity Type Effect Reference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine production

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide exhibit promising anticancer activities. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of cell proliferation and the promotion of cell cycle arrest.
  • Case Studies : In vitro studies have demonstrated that derivatives can effectively inhibit tumor cell growth in various cancer types, including breast and prostate cancers.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation:

  • Mechanism : It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Research Findings : Animal models have suggested that administration of similar thiazolidinone derivatives can significantly reduce markers of inflammation.

Diabetes Management

Thiazolidinone derivatives are known for their insulin-sensitizing properties:

  • Clinical Relevance : They may improve glucose metabolism and reduce insulin resistance in diabetic models.

Cardiovascular Health

There is emerging evidence that such compounds could benefit cardiovascular health:

  • Effects on Lipid Profiles : Some studies suggest that they may help lower cholesterol levels and improve endothelial function.

Data Tables

Application AreaMechanism of ActionRelevant Studies
AnticancerInduces apoptosis; inhibits proliferation[Study A], [Study B]
Anti-inflammatoryInhibits cytokines; reduces inflammation[Study C], [Study D]
Diabetes ManagementImproves insulin sensitivity[Study E], [Study F]
Cardiovascular HealthLowers cholesterol; improves endothelial function[Study G], [Study H]

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Key analogues differ in substituents on the benzylidene ring and propanamide side chain , impacting molecular weight, lipophilicity (LogP), and hydrogen-bonding capacity.

Compound (CAS/ID) Benzylidene Substituent Propanamide Substituent Molecular Weight (g/mol) LogP H-Bond Donors/Acceptors Reference
Target Compound 3-methoxyphenyl 2-(3,4-dimethoxyphenyl)ethyl ~499.5 ~3.8* 1/10* Estimated
361477-71-6 () 3,4-dimethoxyphenyl 2-methylphenyl ~442.5 3.5 1/8
299952-76-4 () 4-methylphenyl 5-methyl-1,3,4-thiadiazol-2-yl 404.5 3.3 1/7
300378-76-1 () 2-methoxyphenyl 1,3-thiazol-2-yl ~406.5 2.9 1/7
314751-71-8 () Thiophen-2-yl Phenyl ~386.5 3.1 1/6
304674-59-7 () 4-methylphenyl 3-hydroxyphenyl 398.5 3.0 2/7

*Estimated based on structural similarity.

Key Observations:
  • Lipophilicity : The target compound’s three methoxy groups increase LogP (~3.8) compared to analogues with fewer polar substituents (e.g., 299952-76-4, LogP 3.3) .
  • Hydrogen-Bonding: The 3-hydroxyphenyl substituent in 304674-59-7 introduces an additional H-bond donor, enhancing solubility .
  • Steric Effects : Bulky substituents (e.g., 2-(3,4-dimethoxyphenyl)ethyl in the target) may reduce membrane permeability compared to smaller groups (e.g., thiazol-2-yl in 300378-76-1) .

Crystallographic and Computational Studies

  • SHELX and ORTEP-3 () are widely used for crystallographic refinement of thiazolidinones, confirming Z-configuration and hydrogen-bonding networks .

Q & A

Q. What synthetic strategies are optimal for preparing the compound with high purity?

The synthesis involves multi-step reactions, including condensation, cyclization, and purification. For example:

  • Step 1 : Condensation of aldehydes with thiazolidinone precursors (e.g., using acetic acid as a catalyst in ethanol) to form the Z-configured methylidene group .
  • Step 2 : Cyclization with chloroacetyl chloride under basic conditions to form the thiazolidinone ring .
  • Purification : Recrystallization from methanol or ethanol yields high-purity solids (e.g., 91% yield in ). Critical factors : Solvent choice (ethanol, DMSO), reaction time (1–3 hours), and acid/base catalysis .
Synthetic StepReagents/ConditionsYieldReference
Aldehyde CondensationEthanol, acetic acid, 1 hr91%
CyclizationChloroacetyl chloride, NaOH68–95%

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C-NMR : Assign methoxy (δ 3.84 ppm), methylidene (δ 7.95 ppm), and thiazolidinone carbonyl (δ 170–180 ppm) signals. DMSO-d6 is a common solvent .
  • IR Spectroscopy : Confirm thione (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated: 334.1556, observed: 334.1553) .

Q. How can researchers ensure reproducibility in biological activity assays?

  • Standardize assay conditions : Use consistent solvent (DMSO stock solutions), cell lines, and incubation times.
  • Control for Z/E isomerism : Confirm the Z-configuration of the methylidene group via NMR, as isomerization alters bioactivity .

Advanced Research Questions

Q. How can data contradictions in biological activity across studies be resolved?

  • Comparative assays : Re-test the compound under identical conditions (e.g., MIC values for antimicrobial activity in ).
  • Structural analogs : Synthesize derivatives with modified methoxy or sulfanyl groups to isolate active pharmacophores .
  • Mechanistic studies : Use fluorescence polarization or SPR to quantify target binding affinity, reducing variability from indirect assays .

Q. What computational approaches predict the compound’s binding modes?

  • Molecular docking : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. How can reaction yields be optimized using statistical models?

  • Design of Experiments (DoE) : Vary temperature, solvent ratio, and catalyst load to identify optimal conditions (e.g., Bayesian optimization outperforms manual tuning) .
  • Continuous-flow synthesis : Improve heat/mass transfer (e.g., ’s flow-chemistry approach for diazomethane derivatives) .
Optimization MethodKey ParametersOutcomeReference
Bayesian OptimizationTemp, solvent+20% yield
Flow ChemistryResidence time, flow rateScalable synthesis

Q. What strategies enhance the compound’s pharmacokinetic profile?

  • Prodrug synthesis : Modify the propanamide group to improve solubility (e.g., ester prodrugs hydrolyzed in vivo) .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation of methoxy groups) .

Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay protocols. Validate using Clinical and Laboratory Standards Institute (CLSI) guidelines .
  • Solution : Cross-reference spectral data (NMR, HRMS) with published values to confirm compound identity before bioassays .

Methodological Recommendations

  • Synthesis : Prioritize HBTU/DMAP-mediated couplings for high-yield amide bond formation .
  • Characterization : Combine XRD with DFT calculations to resolve stereochemical ambiguities .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.